![molecular formula C20H27N3O5 B2588108 N-(2H-1,3-Benzodioxol-5-yl)-N'-{[1-(Oxan-4-yl)piperidin-4-yl]methyl}ethanediamid CAS No. 2034505-55-8](/img/structure/B2588108.png)
N-(2H-1,3-Benzodioxol-5-yl)-N'-{[1-(Oxan-4-yl)piperidin-4-yl]methyl}ethanediamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a piperidine ring, and an oxane ring
Wissenschaftliche Forschungsanwendungen
Pharmacological Potential
Research indicates that compounds featuring the benzodioxole structure often exhibit significant pharmacological activities, particularly as inhibitors in various signaling pathways. The benzodioxole moiety can influence receptor interactions and enzyme inhibition, making it a valuable scaffold in drug design.
Anticancer Activity
Preliminary studies suggest that derivatives of benzodioxole can act as effective anticancer agents. For instance, similar compounds have been shown to inhibit tyrosine kinases involved in cancer progression, such as c-Src and Abl kinases. These kinases are critical in signaling pathways that promote tumor growth and metastasis .
Case Study:
A related compound was evaluated for its efficacy against pancreatic cancer models, demonstrating significant tumor growth inhibition . This suggests that N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide may have similar potential.
Drug Development
The unique structural characteristics of this compound position it well for drug development targeting central nervous system disorders and cancers. The oxan and piperidine components may enhance blood-brain barrier permeability, allowing for effective CNS targeting.
Synthetic Pathways
Various synthetic routes have been explored to produce benzodioxole derivatives. These methods often involve multi-step synthesis starting from simple precursors, which can be optimized for yield and purity . The development of efficient synthetic strategies is crucial for scaling up production for clinical trials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of the benzodioxole and piperidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can lead to the formation of simpler amines or alcohols.
Wirkmechanismus
The mechanism by which N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzodioxole derivatives, piperidine-containing molecules, and oxane-based compounds. Examples include:
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
- N-(2H-1,3-benzodioxol-5-yl)-N’-methylpiperidine
- 4-oxan-4-yl-piperidine derivatives
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide is unique due to its combination of structural features, which confer specific chemical and biological properties
Biologische Aktivität
N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, which is known for its ability to interact with biological targets through various mechanisms. The presence of an oxan-4-yl piperidine group enhances its pharmacological profile by contributing to its binding affinity and specificity towards certain receptors.
Property | Value |
---|---|
IUPAC Name | N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide |
Molecular Formula | C19H24N2O5 |
Molecular Weight | 360.41 g/mol |
CAS Number | 2319836-33-2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The benzo[d][1,3]dioxole moiety can form hydrogen bonds and π–π interactions with target proteins, while the oxan and piperidine groups contribute to the compound's overall binding affinity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular signaling pathways, potentially leading to altered physiological responses.
- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing neurotransmission and other cellular processes.
Pharmacological Effects
Research indicates that N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide exhibits several pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth in vitro and in vivo by targeting specific kinases involved in cancer progression.
- Neuroprotective Effects : It has shown potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
- Anti-inflammatory Properties : The compound may reduce inflammation by modulating cytokine production.
Study 1: Anticancer Activity
A study published in PubMed explored the effects of similar benzodioxole derivatives on cancer cell lines. Compounds structurally related to N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide demonstrated significant inhibition of cell proliferation in various cancer types, indicating a promising therapeutic potential .
Study 2: Neuroprotective Effects
Research conducted on neuroprotective agents highlighted that compounds with a benzodioxole structure could protect neuronal cells from oxidative stress. This suggests that N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide may offer similar benefits .
Eigenschaften
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5/c24-19(20(25)22-15-1-2-17-18(11-15)28-13-27-17)21-12-14-3-7-23(8-4-14)16-5-9-26-10-6-16/h1-2,11,14,16H,3-10,12-13H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWUCYUXYUGMJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.